molecular formula C19H23FN2O2S2 B3003845 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 1904416-94-9

1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B3003845
CAS No.: 1904416-94-9
M. Wt: 394.52
InChI Key: NGDOBUFEMXGJFC-UHFFFAOYSA-N
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Description

The compound 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine (hereafter referred to as the "target compound") is a piperidine-substituted thienopyridine derivative featuring a 2-fluorophenyl methanesulfonyl group. Its molecular formula is C₁₇H₁₈FN₂O₂S₂, with a molecular weight of 381.46 g/mol (calculated from and structural analysis). The thienopyridine core and piperidine moiety are structural hallmarks shared with clinically significant antiplatelet agents like prasugrel and clopidogrel ().

Properties

IUPAC Name

5-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S2/c20-18-4-2-1-3-16(18)14-26(23,24)22-10-5-17(6-11-22)21-9-7-19-15(13-21)8-12-25-19/h1-4,8,12,17H,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDOBUFEMXGJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is compared to key analogs in Table 1.

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Evidence Source
Target Compound 1-[(2-Fluorophenyl)methanesulfonyl] 381.46 Sulfonyl group, 2-fluorophenyl, thienopyridine [10]
Prasugrel 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2-yl acetate 409.50 Cyclopropyl-oxoethyl, acetate ester [1, 8]
Clopidogrel Acyl-β-D-glucuronide 2-(2-Chlorophenyl)-2-thienopyridinyl acetyl glucuronide 581.98 Chlorophenyl, glucuronide conjugate [13]
1-(7-Methoxybenzofuran-2-carbonyl) derivative 7-Methoxybenzofuran-2-carbonyl 396.50 Benzofuran-carbonyl [12]
6-{Thieno[3,2-c]pyridin-5-yl}pyridin-3-amine Pyridin-3-amine 258.34 Pyridinylamine [18]

Key Observations :

  • The 2-fluorophenyl substituent may improve lipophilicity and receptor binding compared to clopidogrel’s 2-chlorophenyl group, as fluorine’s smaller atomic radius reduces steric hindrance .
  • Unlike the glucuronide conjugate in clopidogrel’s metabolite, the target compound lacks a polar functional group, which may limit water solubility .

Pharmacological Activity

Thienopyridines primarily act as P2Y₁₂ receptor antagonists, inhibiting ADP-mediated platelet aggregation.

Compound IC₅₀ (P2Y₁₂ Inhibition) Prodrug Requirement Clinical Use Evidence Source
Target Compound Not reported Likely (unconfirmed) Research-stage N/A
Prasugrel 1.4 μM Yes (liver CYP450) Acute coronary syndrome [1, 8]
Clopidogrel 6.8 μM Yes (CYP2C19) Thrombosis prevention [13]
Benzofuran-carbonyl analog Not reported Unclear Preclinical [12]

Key Observations :

  • The target compound’s sulfonyl group may alter binding kinetics to the P2Y₁₂ receptor compared to prasugrel’s ester or clopidogrel’s acetyl group.
  • Prasugrel’s higher potency than clopidogrel is attributed to its efficient metabolic activation; the target compound’s sulfonyl group might bypass prodrug activation, offering faster onset .

Pharmacokinetic Properties

Compound Metabolic Pathway Bioavailability Half-Life (h) Evidence Source
Target Compound Sulfonamide hydrolysis? Not reported Unreported N/A
Prasugrel CYP3A4/CYP2B6 oxidation >79% 7.4 [1, 8]
Clopidogrel CYP2C19-dependent hydrolysis ~50% 6–8 [13]

Key Observations :

  • The sulfonyl group in the target compound may resist first-pass metabolism, improving oral bioavailability compared to ester-containing analogs like prasugrel .
  • Fluorine’s metabolic stability could reduce oxidative deactivation, extending half-life relative to chlorinated analogs .

Biological Activity

1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of oncology and antimicrobial therapies. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C19H23FN2O2S2
  • Molecular Weight : 394.52 g/mol
  • CAS Number : 1904416-94-9

The compound is classified as an organic sulfonamide and exhibits structural features that may contribute to its biological activity, including a thienopyridine core and a fluorophenyl group.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets such as enzymes or receptors involved in disease pathways. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for specific receptors, influencing cellular signaling pathways.

Further studies are required to clarify these mechanisms and identify specific molecular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The thienopyridine moiety is particularly noted for its role in inducing apoptosis in tumor cells.
  • In vivo Models : Animal studies suggest that these compounds can inhibit tumor growth in xenograft models.

Antimicrobial Activity

The compound's sulfonamide nature suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate:

  • Broad-Spectrum Activity : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The inhibition of dihydropteroate synthase (DHPS) is a common mechanism among sulfonamides.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Thienopyridine Derivatives : A study evaluated the anticancer effects of thienopyridine derivatives in patients with non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size among treated patients compared to controls.
  • Antimicrobial Trials : Clinical trials assessing the effectiveness of sulfonamide derivatives against resistant bacterial strains showed promising results, suggesting that modifications to the sulfonamide structure can enhance efficacy.

Data Summary

Property/ActivityDescription
Molecular FormulaC19H23FN2O2S2
Molecular Weight394.52 g/mol
CAS Number1904416-94-9
Anticancer ActivityInduces apoptosis; effective against NSCLC
Antimicrobial ActivityInhibits bacterial growth; effective against resistant strains

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